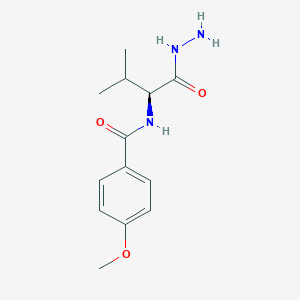![molecular formula C9H5BrN2O B12856836 2-(2-Bromobenzo[d]oxazol-6-yl)acetonitrile](/img/structure/B12856836.png)
2-(2-Bromobenzo[d]oxazol-6-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromobenzo[d]oxazol-6-yl)acetonitrile is a chemical compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This specific compound is characterized by the presence of a bromine atom at the 2-position and a nitrile group at the acetonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromobenzo[d]oxazol-6-yl)acetonitrile typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-aminophenol, which is then reacted with bromine to introduce the bromine atom at the 2-position.
Formation of Benzoxazole Ring: The brominated 2-aminophenol is then reacted with a suitable reagent, such as cyanogen bromide, to form the benzoxazole ring.
Introduction of Acetonitrile Group: Finally, the benzoxazole derivative is reacted with acetonitrile under appropriate conditions to introduce the nitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromobenzo[d]oxazol-6-yl)acetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify the functional groups.
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form new heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazole derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromobenzo[d]oxazol-6-yl)acetonitrile has several scientific research applications, including:
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Chemical Biology: It can be employed in the study of biological pathways and mechanisms, particularly those involving benzoxazole derivatives.
Wirkmechanismus
The mechanism of action of 2-(2-Bromobenzo[d]oxazol-6-yl)acetonitrile depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and nitrile groups can play a role in binding to the target molecules, influencing the compound’s efficacy and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Chlorobenzo[d]oxazol-6-yl)acetonitrile: Similar structure but with a chlorine atom instead of bromine.
2-(2-Fluorobenzo[d]oxazol-6-yl)acetonitrile: Similar structure but with a fluorine atom instead of bromine.
2-(2-Iodobenzo[d]oxazol-6-yl)acetonitrile: Similar structure but with an iodine atom instead of bromine.
Uniqueness
2-(2-Bromobenzo[d]oxazol-6-yl)acetonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in specific types of chemical reactions, such as nucleophilic substitution, that may not be as favorable with other halogens.
Eigenschaften
Molekularformel |
C9H5BrN2O |
|---|---|
Molekulargewicht |
237.05 g/mol |
IUPAC-Name |
2-(2-bromo-1,3-benzoxazol-6-yl)acetonitrile |
InChI |
InChI=1S/C9H5BrN2O/c10-9-12-7-2-1-6(3-4-11)5-8(7)13-9/h1-2,5H,3H2 |
InChI-Schlüssel |
QDHCMRBNJWCYDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1CC#N)OC(=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


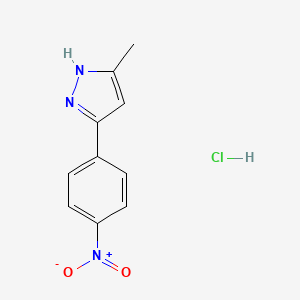

![2-(Carboxymethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12856760.png)
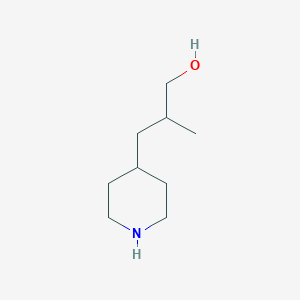
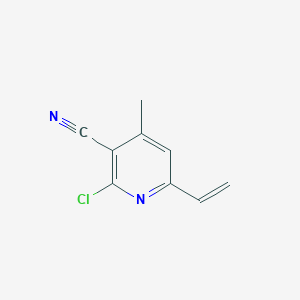
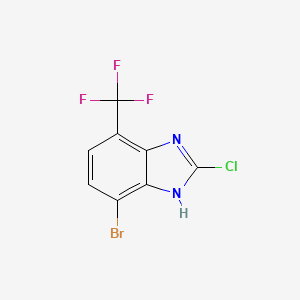
![Benzyl 2'-methyl[1,1'-biphenyl]-3-yl ether](/img/structure/B12856803.png)
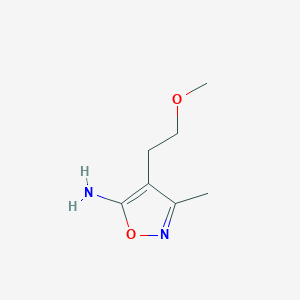
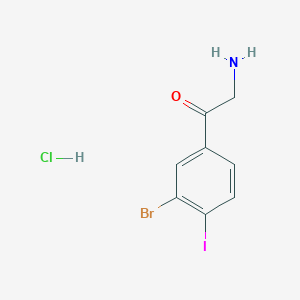

![Ethyl 3-{[2-(aminocarbonyl)-5-(4-chlorophenyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B12856820.png)
